molecular formula C4H9O7P B1205688 D-Erythrulose 4-phosphate CAS No. 92175-70-7

D-Erythrulose 4-phosphate

Cat. No. B1205688
CAS RN: 92175-70-7
M. Wt: 200.08 g/mol
InChI Key: WUVPHPUDYOVMOE-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythrulose 4-phosphate is a ketotetrose phosphate that is D-erythrulose carrying a phosphono substituent at position O-4. It has a role as a bacterial metabolite. It derives from a D-erythrulose. It is a conjugate acid of a D-erythrulose 4-phosphate(2-). It is an enantiomer of a L-erythrulose 4-phosphate.

Scientific Research Applications

1. Role in MEP Pathway and Natural Compound Synthesis

D-Erythrulose 4-phosphate is integral to the methyl-D-erythritol 4-phosphate (MEP) pathway in plants, which synthesizes various natural compounds of biological and biotechnological importance. This pathway is targeted for developing new herbicides and antimicrobial drugs. Genetic manipulation of this pathway could enhance the production of medically and agriculturally significant compounds (Cordoba, Salmi, & León, 2009).

2. Enzymatic Conversion and Isomerization

An enzyme in beef liver has been identified that catalyzes the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate. This enzyme, termed 'erythrose-4-phosphate isomerase', shows a notable specificity for its substrates and plays a key role in the metabolic processes involving these compounds (Terada et al., 1985).

3. Metabolism in Microorganisms

D-Erythrulose 4-phosphate has been observed in the metabolism of certain microorganisms, such as Alcaligenes faecalis, indicating its broader biological significance beyond plant systems. This reveals its role in diverse biochemical pathways and potential applications in microbial biotechnology (Hiatt & Horecker, 1956).

4. Isoprenoid Biosynthesis

Research has shown that D-erythrulose 4-phosphate plays a significant role in isoprenoid biosynthesis, specifically in the methylerythritol phosphate pathway. This insight is crucial for understanding the biosynthesis of isoprenoids, which have various industrial and therapeutic applications (Koppisch, Blagg, & Poulter, 2000).

properties

CAS RN

92175-70-7

Product Name

D-Erythrulose 4-phosphate

Molecular Formula

C4H9O7P

Molecular Weight

200.08 g/mol

IUPAC Name

[(2R)-2,4-dihydroxy-3-oxobutyl] dihydrogen phosphate

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h4-5,7H,1-2H2,(H2,8,9,10)/t4-/m1/s1

InChI Key

WUVPHPUDYOVMOE-SCSAIBSYSA-N

Isomeric SMILES

C([C@H](C(=O)CO)O)OP(=O)(O)O

SMILES

C(C(C(=O)CO)O)OP(=O)(O)O

Canonical SMILES

C(C(C(=O)CO)O)OP(=O)(O)O

Other CAS RN

92175-70-7

synonyms

D-erythrulose 4-phosphate
erythrulose 4-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Erythrulose 4-phosphate
Reactant of Route 2
D-Erythrulose 4-phosphate
Reactant of Route 3
D-Erythrulose 4-phosphate
Reactant of Route 4
D-Erythrulose 4-phosphate
Reactant of Route 5
D-Erythrulose 4-phosphate
Reactant of Route 6
D-Erythrulose 4-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.